1,1,1-d3-Dimethyl ether
Overview
Description
Synthesis Analysis
Dimethyl ether can be synthesized via a high efficient route, including direct dehydration from methanol and tandem catalysis from synthesis gas (syngas), where catalyst design plays a crucial role in enhancing catalytic efficiency (Sun, Yang, Yoneyama, & Tsubaki, 2014). Additionally, dimethyl ether has been synthesized from methane through a two-step process involving the oxidative bromination of methane to CH₃Br and then hydrolyzing CH₃Br to DME (You, Liu, Li, & Zhou, 2009).
Molecular Structure Analysis
The molecular structure of dimethyl ether has been determined in the gaseous state, showing hindered internal rotation with a potential minimum at the C2v configuration. The most probable values for the bond distances and the bond angles have been detailed, highlighting its unique structural properties (Kimura & Kubo, 1959).
Chemical Reactions and Properties
Dimethyl ether is involved in various chemical reactions, including catalytic synthesis of 1,3-butadiene, highlighting its versatility in chemical synthesis and reactions (Khadzhiev, Maksimov, Tret’yakov, Talyshinskii, & Ilolov, 2018). Its role in the selective synthesis of triptane and isobutane from DME through acid-catalyzed reactions also demonstrates its chemical properties and applications (Simonetti, Ahn, & Iglesia, 2011).
Physical Properties Analysis
The study of dimethyl ether's physical properties, including its spectra up to 2.1 THz, provides valuable information on its behavior and interactions in various conditions, which is crucial for its application in the interstellar medium and other areas (Endres, Drouin, Pearson, Müller, Lewen, Schlemmer, & Giesen, 2009).
Chemical Properties Analysis
The exploration of dimethyl ether's chemical properties, such as its reaction kinetics and pathways, offers insights into its role as an alternative fuel and its oxidation chemistry at elevated temperatures. This is essential for understanding its potential applications and performance in various technologies (Rosado-Reyes, Francisco, Szente, Maricq, & Østergaard, 2005).
Scientific Research Applications
Alternative Fuel and Emissions Reduction
1,1,1-d3-Dimethyl ether (commonly known as dimethyl ether, DME) is recognized for its potential as an alternative fuel to conventional diesel due to its ability to combust with high efficiency and very low emissions of carbon monoxide (CO), dust, soot, and nitrogen oxides (NOx). DME's properties make it a viable substitute for fossil diesel in heavy diesel engines, offering environmental benefits and compatibility with existing LPG (liquefied petroleum gas) technology (Gruber-Schmidt, 2017). Additionally, DME combustion in compression ignition engines is associated with low NOx, HC (hydrocarbon), and CO emissions, and very low particulate matter (PM) emissions due to its molecular structure, highlighting its environmental advantages over traditional fuels (Park & Lee, 2014).
Cooling and Heating Systems
DME, known as refrigerant RE170, is being considered for use in cooling and heating systems due to its minimal Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). Research into novel azeotropic ternary mixtures of RE170 with other compounds aims to enhance the cooling capacity and performance of DME-based refrigeration cycles, indicating its significance in developing more efficient and environmentally friendly refrigeration solutions (Gil, Fievez, & Zajączkowski, 2021).
Catalyst Design and Efficiency
In the realm of catalysis, DME synthesis from methanol and synthesis gas (syngas) is a focal point of research due to its role as a clean alternative fuel. The design and development of efficient catalysts for DME synthesis are crucial for enhancing the process's overall efficiency. Recent advances in metal deposition, support modification, and reaction routes in catalyst design have shown promising results, offering new avenues for the efficient synthesis of DME (Sun, Yang, Yoneyama, & Tsubaki, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trideuterio(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160123 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-d3-Dimethyl ether | |
CAS RN |
13725-27-4 | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-d3-Dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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